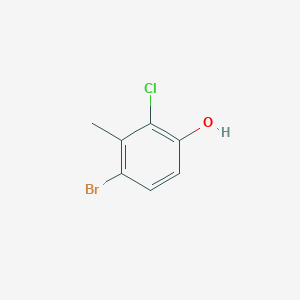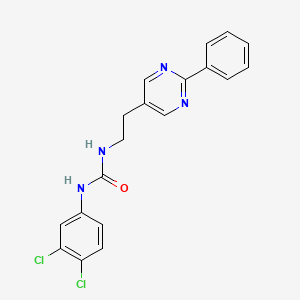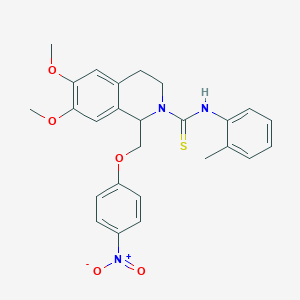![molecular formula C14H19ClF3N3OS B2693535 4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 2059938-14-4](/img/structure/B2693535.png)
4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride” is a chemical with the CAS Number: 2059938-14-4 . It has a molecular weight of 369.84 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18F3N3OS.ClH/c1-9-6-11 (10 (2)20 (9)8-14 (15,16)17)12-7-22-13 (19-12)18-4-5-21-3;/h6-7H,4-5,8H2,1-3H3, (H,18,19);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique
Generation of Structurally Diverse Libraries
The synthesis of structurally diverse compound libraries is a fundamental aspect of medicinal chemistry and drug discovery. For example, a study by Roman (2013) outlines the generation of a structurally diverse library through alkylation and ring closure reactions, starting from ketonic Mannich base derived from 2-acetylthiophene. This research illustrates the versatility of pyrrole and thiazole derivatives in creating diverse chemical entities potentially applicable in discovering new bioactive compounds (Roman, 2013).
Antifungal Activity
Another research avenue is the investigation of antifungal activities of chemical compounds. Jafar et al. (2017) synthesized derivatives of 4-methoxy-N,N-dimethylpyrimidin containing heterocyclic compounds and evaluated their antifungal effects against Aspergillus terreus and Aspergillus niger, demonstrating the potential of such compounds as antifungal agents (Jafar et al., 2017).
Protection and Functional Modification
Protecting group strategies are crucial in synthetic chemistry for the selective modification of molecules. Bruekelman et al. (1984) described the protection of primary amines by incorporating them into an N-substituted 2,5-dimethylpyrrole system, demonstrating a methodology for protecting sensitive functional groups during complex synthetic procedures (Bruekelman et al., 1984).
Modification of Hydrogels for Medical Applications
Hydrogels modified with amine compounds offer promising applications in the medical field. Aly and El-Mohdy (2015) reported the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, resulting in polymers with increased swelling and thermal stability, indicating their utility in biomedical applications (Aly & El-Mohdy, 2015).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, such as purines and thiapurines containing trifluoromethyl groups, is of interest due to their potential pharmacological activities. Iaroshenko et al. (2007) presented methods for generating such compounds, highlighting the importance of fluorine in the development of therapeutically relevant molecules (Iaroshenko et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3OS.ClH/c1-9-6-11(10(2)20(9)8-14(15,16)17)12-7-22-13(19-12)18-4-5-21-3;/h6-7H,4-5,8H2,1-3H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTDENNRWCRZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(F)(F)F)C)C2=CSC(=N2)NCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2693453.png)


![ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2693458.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2693460.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2693462.png)
![Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride](/img/structure/B2693463.png)

![4-Methoxy-1-phenyl-5-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2693466.png)

![1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate](/img/structure/B2693470.png)
![N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)
![1-[(3-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2693472.png)

